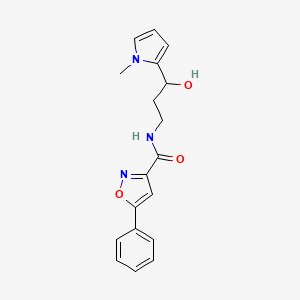

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide

Description

The compound N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide features an isoxazole core substituted with a phenyl group at position 5 and a carboxamide at position 3. The carboxamide is linked to a hydroxypropyl chain bearing a 1-methyl-1H-pyrrol-2-yl substituent.

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-21-11-5-8-15(21)16(22)9-10-19-18(23)14-12-17(24-20-14)13-6-3-2-4-7-13/h2-8,11-12,16,22H,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEKOHHPDPHLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Construction of the Isoxazole Ring: The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, hydrogen peroxide.

Reduction: LiAlH4, NaBH4.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. Key methods include:

- Formation of the Pyrrole Derivative : Starting with appropriate pyrrole precursors.

- Introduction of Hydroxy and Isocyanide Groups : Utilizing hydroxypropyl derivatives and isocyanides to form the final structure.

- Purification Techniques : Crystallization and chromatography are often employed to achieve high purity levels.

Medicinal Chemistry

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide has been investigated for its potential therapeutic properties:

-

Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has demonstrated IC50 values in the low micromolar range against human cancer cells, indicating strong potential as an anticancer agent .

Cell Line IC50 (µM) HCT-116 5.2 MCF-7 4.8

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment:

- Mechanism of Action : The compound's activity may involve the inhibition of specific enzymes or pathways crucial for microbial survival, although detailed mechanisms are still under investigation .

Organic Synthesis

In synthetic organic chemistry, N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide serves as a versatile building block for the development of more complex molecules:

- Reagent in Organic Reactions : It can participate in various chemical transformations such as oxidation and substitution reactions, potentially leading to new derivatives with enhanced properties .

Case Study 1: Anticancer Research

In a study published in ACS Omega, researchers synthesized a series of isoxazole derivatives, including N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide. The derivatives were tested against multiple cancer cell lines, showing promising results with significant growth inhibition rates .

Case Study 2: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited stronger activity than traditional antibiotics in certain assays, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Core Heterocycle Differences

- Isoxazole vs. This may improve target engagement in biological systems . Pyrazole (e.g., compounds 3a–3e and 5a–c) features two adjacent nitrogen atoms, which can modulate electronic properties and binding kinetics. Chloro and cyano substituents in pyrazole derivatives (e.g., 3a) may increase lipophilicity but reduce solubility .

Substituent Effects on Bioactivity

- Hydroxypropyl-Pyrrole (Target Compound) : The 3-hydroxy group and pyrrole moiety may enhance solubility and facilitate interactions with metal ions or polar residues in enzymatic pockets.

- Hydroxynicotinamide (ML327) : The nicotinamide-derived substituent in ML327 likely contributes to its MET-inducing activity by mimicking NAD+ cofactors or interacting with kinase domains .

- Chloro/Cyano Groups (3a–3e): Electron-withdrawing groups in pyrazole carboxamides may improve binding to hydrophobic pockets but reduce metabolic stability compared to hydroxy or aryl substituents .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a phenylisoxazole moiety, which is known for its diverse biological activities. The presence of the hydroxy group and the pyrrole ring contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O3 |

| Molecular Weight | 289.33 g/mol |

| CAS Number | 1798639-50-5 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, such as xanthine oxidase, which is crucial for purine metabolism. Studies have indicated that derivatives of 5-phenylisoxazole can exhibit significant inhibitory effects in micromolar/submicromolar ranges .

- Antioxidant Activity : The structural characteristics allow for scavenging free radicals, thereby exhibiting antioxidant properties. This activity is critical in protecting cells from oxidative stress, which is implicated in various diseases.

Cytotoxicity and Apoptosis

Research has demonstrated that N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide exhibits cytotoxic effects against human promyelocytic leukemia (HL-60) cells. In particular, studies have shown that this compound can induce apoptosis through modulation of key regulatory proteins:

- Bcl-2 and Bax Expression : The compound was found to decrease Bcl-2 expression while increasing the levels of p21^WAF-1, suggesting a mechanism that promotes apoptosis and cell cycle arrest .

Antimicrobial and Antiviral Activity

The compound's structural relatives have been investigated for their antimicrobial and antiviral properties. For instance, certain isoxazoles have demonstrated efficacy against various pathogens, indicating a potential for broad-spectrum antimicrobial activity .

Case Studies

- Anticancer Activity : In a study focusing on the cytotoxic effects of isoxazole derivatives, N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole was evaluated alongside other compounds. Results indicated significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction through modulation of apoptotic markers .

- Enzyme Inhibition : A detailed investigation into the enzyme inhibition properties revealed that structural modifications could enhance or reduce the inhibitory activity against xanthine oxidase. This highlights the importance of structure–activity relationships in developing more potent derivatives .

Q & A

Q. What are the common synthetic pathways for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Amide bond formation : Coupling the isoxazole-3-carboxylic acid moiety with the hydroxyl-pyrrole-containing propylamine derivative using activating agents like EDCI or HOBt.

- Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) or toluene are used to enhance solubility and reaction efficiency .

- Catalysts and bases : Potassium carbonate (K₂CO₃) is often employed to deprotonate intermediates, while palladium-based catalysts may aid in cross-coupling reactions for pyrrole ring functionalization . Yield optimization requires strict temperature control (e.g., room temperature for coupling, reflux for cyclization) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with 2D techniques (COSY, HSQC) resolving overlapping signals from the pyrrole and isoxazole rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry and solid-state interactions, particularly for the hydroxyl and amide groups .

Q. How is the initial biological activity of this compound typically screened in academic research?

Initial screening focuses on:

- Enzyme inhibition assays : Testing against targets like kinases or proteases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based or colorimetric readouts .

- Cytotoxicity studies : Cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative effects .

- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurity issues?

Strategies include:

- Catalyst screening : Testing palladium/copper catalysts for pyrrole alkylation steps to improve regioselectivity .

- Solvent optimization : Replacing DMF with dimethyl sulfoxide (DMSO) to enhance intermediate stability during amide formation .

- Chromatographic purification : Using preparative HPLC with gradient elution (e.g., acetonitrile/water) to isolate high-purity fractions .

Q. What strategies are used to resolve contradictions in biological activity data across different assay systems?

Methodological approaches include:

- Orthogonal assays : Combining enzymatic assays with cell-based models (e.g., ML327’s EMT reversal in colon vs. lung carcinoma lines) to validate target engagement .

- Pharmacokinetic profiling : Assessing solubility, plasma protein binding, and metabolic stability to explain discrepancies between in vitro and in vivo efficacy .

- Structural-activity relationship (SAR) studies : Modifying the hydroxyl or pyrrole substituents to isolate contributions to bioactivity .

Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?

Advanced in silico techniques include:

- Molecular docking : Using AutoDock or Schrödinger to model interactions with enzyme active sites (e.g., kinases) .

- Molecular dynamics simulations : Assessing binding stability over time (50–100 ns trajectories) to identify critical hydrogen bonds with the amide or hydroxyl groups .

- Pharmacophore modeling : Mapping electrostatic and hydrophobic features to prioritize analogs for synthesis .

Q. How do modifications to the hydroxyl or pyrrole groups affect the compound's physicochemical properties and bioactivity?

- Hydroxyl group : Acetylation improves membrane permeability but reduces hydrogen-bonding capacity, impacting target affinity .

- Pyrrole substitution : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially increasing reactivity with nucleophilic residues in enzymes .

- LogP adjustments : Methylation of the hydroxyl group increases lipophilicity, altering tissue distribution in vivo .

Q. What methodological considerations are critical when transitioning from in vitro to in vivo studies with this compound?

Key factors include:

- Formulation stability : Testing solubility in biocompatible solvents (e.g., PEG-400) and pH-dependent degradation in simulated gastric fluid .

- Dosing regimens : Calculating maximum tolerated doses (MTD) via acute toxicity studies in rodent models .

- Metabolite identification : Using LC-MS/MS to detect hydroxylated or glucuronidated derivatives in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.